4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17FN2O4S3 and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Applications in Zinc(II) Detection and Biochemical Evaluation
- Fluorophores for Zinc(II) Detection: Research has led to the design and synthesis of caged Zn2+ probes and their application in fluorescence-based detection of Zinc(II) ions. Such compounds are important for studying intracellular Zn2+ due to their fluorescent properties when bound by Zn2+ (S. Aoki et al., 2008; M. Kimber et al., 2001). These studies enhance our understanding of Zn2+ roles in biological systems by providing tools for its detection.
Synthesis and Characterization for Biological Applications
- Anticancer Agents Synthesis: Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some compounds showed more potent efficacy than Doxorubicin, suggesting their potential as anticancer agents (S. Alqasoumi et al., 2010).
Catalysis and Molecular Docking Studies
- Catalysis: Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized, showing good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This research provides insights into the development of efficient catalysts for organic synthesis (Serkan Dayan et al., 2013).
Enzyme Inhibition for Therapeutic Applications
- Selective hCA IX or hCA XII Inhibitors: New sulfonamide derivatives have been evaluated for their inhibitory effects on human carbonic anhydrases (hCAs), particularly hCA IX and hCA XII, which are expressed in tumor tissues. These compounds offer potential for developing selective inhibitors for therapeutic applications in cancer treatment (H. Gul et al., 2018).
Mechanism of Action
Target of Action
Compounds similar to “4-fluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme. This can alter the function of the protein, either by enhancing or inhibiting its activity .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. This could lead to changes in cellular processes, such as signal transduction or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body .
Result of Action
The ultimate effect of the compound will depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in immune response .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)28(23,24)21-16-8-5-14-3-1-11-22(18(14)13-16)29(25,26)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKMKEVHGXJOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.